molecular formula C9H13NO3S B2860852 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol CAS No. 739326-23-9

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol

Cat. No.: B2860852
CAS No.: 739326-23-9
M. Wt: 215.27
InChI Key: JFHKQOYOOBBCIF-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol is a sulfonamide-containing ethanol derivative characterized by a benzenesulfonyl group substituted at the para position with an aminomethyl moiety and a terminal hydroxethyl group.

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHKQOYOOBBCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol typically involves the reaction of 4-(aminomethyl)benzenesulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Acylation and Sulfonation Reactions

The hydroxyl and aminomethyl groups participate in acylation reactions. Common reagents include acetic anhydride or acetyl chloride under basic conditions . For example:

  • Acetylation : Reacts with acetic anhydride to form the corresponding acetate ester at the hydroxyl group.

  • Sulfonation : The sulfonamide group can undergo further sulfonation under controlled conditions with chlorosulfonic acid .

Reaction Type Reagents Conditions Product
AcetylationAcetic anhydridePyridine, 0–5°C2-[4-(Aminomethyl)benzenesulfonyl]ethyl acetate
SulfonationChlorosulfonic acid0°C, inert atmosphereSulfonyl chloride intermediate

Coupling Reactions

The sulfonamide and aminomethyl groups facilitate coupling with carboxylic acids or amines. For instance:

  • Amide Formation : Reacts with substituted benzoic acids under peptide coupling conditions (e.g., EDCI/HOBt) .

  • Nucleophilic Substitution : The aminomethyl group participates in alkylation with alkyl halides or iodides .

Example Reaction Pathway :

  • Sulfonyl chloride intermediate reacts with amines (e.g., 3-phenylpropylamine) to form sulfonamide derivatives .

  • Ethanol moiety undergoes Mitsunobu reactions for ether synthesis .

Oxidation and Reduction

  • Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).

  • Reduction : The aminomethyl group can be reduced to a methylene group under hydrogenation conditions (H₂/Pd-C) .

Reaction Type Reagents Conditions Product
OxidationCrO₃, H₂SO₄0°C, aqueous acetone2-[4-(Aminomethyl)benzenesulfonyl]ethanone
ReductionH₂, Pd-CEthanol, 25°C2-[4-(Methyl)benzenesulfonyl]ethan-1-ol

Palladium-Catalyzed C–H Functionalization

The sulfonamide group acts as a directing group for regioselective C–H activation :

  • Ortho-Alkylation : Pd(II)/NBE (norbornene) systems enable alkylation at the ortho position of the benzene ring.

  • Meta-Arylation : With aryl boronic acids, meta-selective coupling occurs under oxidative conditions .

Key Conditions :

  • Catalyst: Pd(OAc)₂

  • Base: KHCO₃ or K₂HPO₄

  • Solvent: DMF/H₂O

Stability and Reactivity Considerations

  • pH Sensitivity : Decomposes under extreme acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Stable up to 150°C; degradation occurs above 200°C .

Scientific Research Applications

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The sulfonyl group can act as an electrophile, participating in various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers: Para vs. Meta Substitution

  • 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol Molecular Formula: C₉H₁₃NO₃S Key Differences: The aminomethyl group is at the meta position on the benzene ring instead of para. However, para substitution often enhances symmetry and crystallinity in sulfonamides, impacting solubility and stability .

Sulfonyl vs. Sulfonate/Sulfonamide Derivatives

  • 2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol Molecular Formula: C₉H₁₃NO₄S Molecular Weight: 231.27 g/mol Key Differences: Replaces the benzenesulfonyl group with a methanesulfonyl moiety and introduces a phenoxy linker. The phenoxy linker may enhance metabolic stability compared to direct sulfonamide bonds .

Phenoxy vs. Benzenesulfonyl Linkages

  • 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride Molecular Formula: C₉H₁₄ClNO₂ Molecular Weight: 203.67 g/mol (free base: 167.21 g/mol) Key Differences: Substitutes the benzenesulfonyl group with a phenoxy linkage. Implications: The phenoxy group reduces molecular weight and polarity, likely improving lipid solubility and membrane permeability. The hydrochloride salt enhances crystallinity and stability .

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight (g/mol) Predicted Solubility
2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol* C₉H₁₃NO₃S ~231.27 Moderate (polar solvents)
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol C₉H₁₃NO₃S 231.27 Moderate
2-(2-Amino-4-methanesulfonylphenoxy)ethanol C₉H₁₃NO₄S 231.27 Low (aprotic solvents)
2-[4-(Aminomethyl)phenoxy]ethan-1-ol C₉H₁₃NO₂ 167.21 High (aqueous)

*Estimated based on analogs .

Pharmacological and Industrial Relevance

  • Aminomethyl Group: Enhances binding to biological targets (e.g., receptors or enzymes) through hydrogen bonding, as observed in metabolites like 4-(2-aminopropyl)-2-(2-hydroxyethyl)phenol .
  • Industrial Use: Phenoxyethanol derivatives are widely used as solvents or stabilizers (e.g., in ), whereas sulfonamides are prioritized in drug development .

Biological Activity

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol, also known by its CAS number 739326-23-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O3S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of a suitable benzenesulfonyl chloride with an aminomethyl alcohol under controlled conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is usually performed at room temperature or slightly elevated temperatures to enhance yield.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli are noteworthy.

Pathogen MIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

These values suggest that while the compound is effective, it may not be as potent as established antibiotics like ceftriaxone, which has an MIC of 0.1 µM against E. coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the mitochondrial pathway. The compound activates caspases, leading to programmed cell death, which is a critical mechanism in cancer therapy.

The mechanism by which this compound exerts its biological effects can be attributed to its interaction with cellular components:

  • Antimicrobial Action : The sulfonamide group disrupts bacterial cell wall synthesis and function.
  • Anticancer Mechanism : Induction of apoptosis through activation of caspases and disruption of mitochondrial integrity.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound could serve as a potential lead for developing new antimicrobial agents .
  • Evaluation in Cancer Models : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. This suggests its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves sulfonylation of 4-aminomethylbenzene derivatives followed by hydroxylation. Key steps include:

  • Sulfonylation : Reacting 4-(aminomethyl)benzene with sulfonic acid derivatives under anhydrous conditions (e.g., using chlorosulfonic acid in dichloromethane) .
  • Reduction/Oxidation : Controlled reduction of intermediates (e.g., sodium borohydride for hydroxyl group stabilization) to prevent over-reduction of the benzenesulfonyl moiety .
    • Optimization : Yields improve with inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during sulfonylation to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

TechniquePurposeExample Conditions
¹H/¹³C NMR Confirm structure, assess purityDMSO-d₆ solvent, 400 MHz .
HPLC-MS Quantify purity, detect impuritiesC18 column, acetonitrile/water gradient .
FT-IR Identify functional groups (e.g., -SO₂, -OH)KBr pellet, 400–4000 cm⁻¹ .
  • Data Interpretation : Cross-validate spectra with computational tools (e.g., ACD/Labs) to resolve ambiguities in sulfonyl or aminomethyl group assignments .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the sulfonyl group. Stability is optimal at pH 6–8 in buffered solutions .
  • Thermal Stability : Decomposes above 80°C; store at –20°C in anhydrous conditions to prevent oxidation of the ethanol moiety .

Advanced Research Questions

Q. What strategies are used to resolve enantiomers of chiral derivatives of this compound?

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances resolution .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer, enabling separation .

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Mechanistic Insights :

  • The benzenesulfonyl group acts as a hydrogen-bond acceptor, mimicking natural substrates in enzyme active sites (e.g., tyrosine kinases) .
  • Inhibition Assays : Competitive binding studies (IC₅₀ determination) using fluorescence polarization or SPR .
    • Contradictions : Some studies report weak binding (µM range) to serotonin receptors, while others show no activity—likely due to assay variability (e.g., cell vs. recombinant systems) .

Q. What computational approaches predict its reactivity in complex reaction environments?

  • DFT Calculations : Model sulfonyl group electrophilicity and nucleophilic attack sites using Gaussian09 with B3LYP/6-31G* basis sets .
  • MD Simulations : Simulate solvation effects (e.g., water/DMSO mixtures) to predict stability under catalytic conditions .

Q. How is this compound metabolized in in vitro/in vivo models?

  • Metabolite Identification :

  • In Vitro : Incubate with liver microsomes (human/rat) and NADPH; analyze metabolites via LC-QTOF-MS. Major pathways include hydroxylation at the benzenesulfonyl ring .
  • In Vivo : Radiolabeled studies in rodents track excretion routes (urinary vs. biliary) .

Q. How can contradictory data on its biological activity be reconciled?

  • Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition may stem from:

  • Assay Conditions : ATP concentration variations (1–10 mM) .
  • Compound Purity : Impurities >2% (e.g., oxidation byproducts) skew dose-response curves .
    • Resolution : Standardize protocols (e.g., CEREP panels) and validate purity via orthogonal methods (HPLC, NMR) .

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